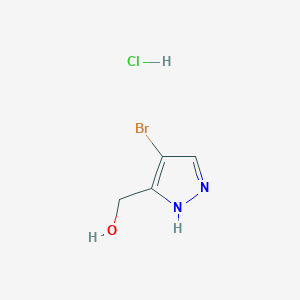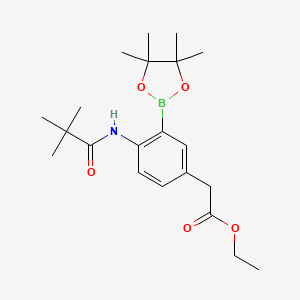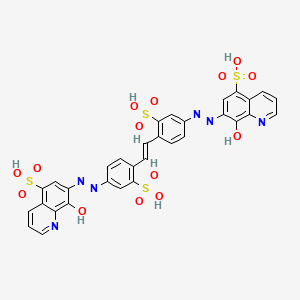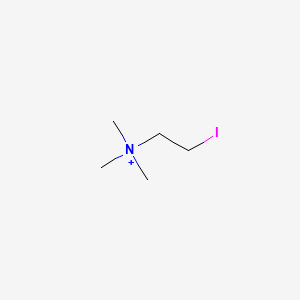
Iodocholine ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodocholine ion, also known as ethanaminium, 2-iodo-N,N,N-trimethyl-, is a compound that has garnered attention for its unique properties and applications. It is a non-toxic, metabolizable “green” catalyst that can catalyze the free radical polymerization of functional polymers. Additionally, it is the non-radioactive iodide of Carbon-11 choline, which is used in PET imaging and other medical applications .
準備方法
The preparation of iodocholine ion involves several synthetic routes and reaction conditions. One common method is the iodination of choline, where choline is reacted with iodine or iodide salts under controlled conditions. Industrial production methods often involve the use of polymeric ion gels, where the liquid phase is an ionic liquid. These gels are prepared by swelling a polymer in an ionic liquid, solution casting, or direct polymerization and cross-linking of monomers inside ionic liquids .
化学反応の分析
Iodocholine ion undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reagents such as hydrogen peroxide (H₂O₂), resulting in the formation of higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert this compound back to its lower oxidation state forms.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, and the major products formed depend on the specific reaction conditions
科学的研究の応用
Iodocholine ion has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in the free radical polymerization of functional polymers.
Biology: It serves as a non-radioactive iodide of Carbon-11 choline, which is used in PET imaging to monitor various types of cancer.
Medicine: It is utilized in non-informative bone scintigraphy, CT, or MRI to monitor cancer progression.
Industry: Its role as a “green” catalyst makes it valuable in industrial processes that require environmentally friendly catalysts .
作用機序
The mechanism by which iodocholine ion exerts its effects involves its ability to act as a catalyst in free radical polymerization. It facilitates the formation of free radicals, which then initiate the polymerization process. In medical applications, its role as a non-radioactive iodide of Carbon-11 choline allows it to be used in imaging techniques, where it is taken up by cancer cells and helps in monitoring their activity .
類似化合物との比較
Iodocholine ion can be compared with other similar compounds such as:
Choline: The parent compound, which lacks the iodine atom.
Iodide I-131: A radioactive iodide used in medical imaging and treatment.
Acetylcholine: A neurotransmitter with a similar structure but different functional properties. The uniqueness of this compound lies in its combination of being a non-toxic, metabolizable catalyst and its application in medical imaging without the need for radioactivity .
特性
IUPAC Name |
2-iodoethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13IN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKKUJPMZHQVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IN+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44519-11-1 |
Source


|
| Record name | Iodocholine ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044519111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IODOCHOLINE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O491Y8UFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
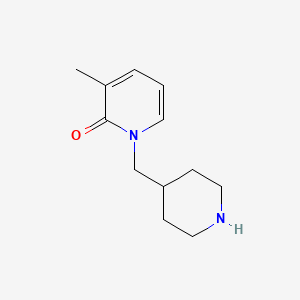
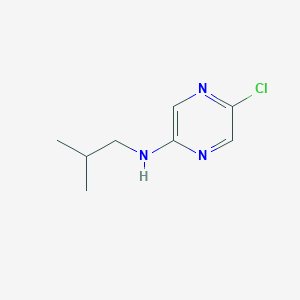
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)
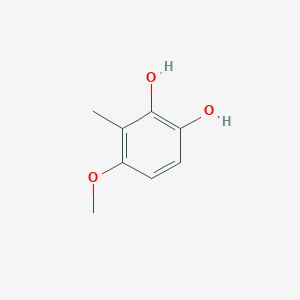
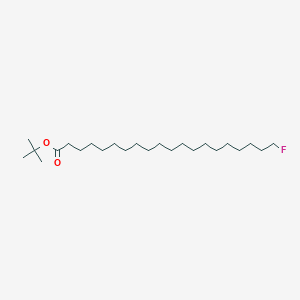
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
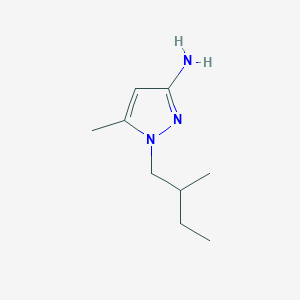
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)
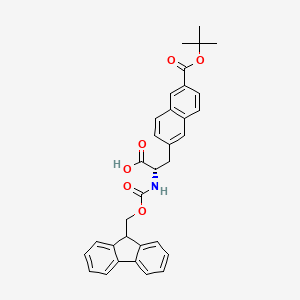
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)

